N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
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Description
Synthesis Analysis
The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
These compounds and their derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide derivatives has been extensively studied, with these compounds exhibiting varying degrees of antimicrobial activity. For instance, some derivatives have been synthesized and evaluated for their antibacterial efficacy, showing moderate to weak inhibition against different bacterial strains compared to standard antibiotics like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015). Additionally, other studies have focused on the antibacterial evaluation of sulfonohydrazide derivatives, with certain molecules demonstrating moderate activity against various bacterial strains, indicating their potential as antibacterial agents (A. Siddiqa et al., 2014).
Anticancer and Drug Resistance Research
Derivatives of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide have also been investigated for their potential in cancer treatment, particularly in overcoming multidrug resistance (MDR). A study on nordihydroguaiaretic acid (NDGA) derivatives, including methylsulfonyl NDGA, revealed their ability to inhibit MDR1 gene expression and significantly suppress drug-resistant cancer cells, suggesting their utility as adjuvant therapy in cancer treatment to enhance the efficacy of traditional chemotherapeutic agents (L. Huang et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(10-23(19,20)9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBWZUBGGRBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332593 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |
CAS RN |
706769-89-3 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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